1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol
Overview
Description
1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol is a chemical compound used for proteomics research . It has a molecular formula of C6H12N6O2 and a molecular weight of 200.20 .
Synthesis Analysis
The synthesis of tetrazines can be achieved through various methods. One such method involves the formation of tetrazine from nitriles and hydrazine hydrate using a broad array of thiol-containing catalysts, including peptides . This methodology allows the syntheses of unsymmetric tetrazines, containing a range of reactive functional groups, on the gram scale with satisfactory yields .Chemical Reactions Analysis
Tetrazines are known to react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This reactivity pattern is unique to tetrazines and provides the foundation for their widespread use in chemical biology and material science .Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazines can vary depending on their specific structure and substituents. For instance, 3,6-diphenyl-1,2,4,5-tetrazine is a red, purple powder that is soluble in most organic solvents . Some tetrazines can display intense fluorescence in the visible region, and their fluorescent properties are affected by the substituents both in the tetrazine and in the phenyl rings .Mechanism of Action
Safety and Hazards
Future Directions
Tetrazines have found widespread use in various fields, including proteomics research , chemical biology, and material science . Their unique reactivity patterns and the ability to form a variety of derivatives make them a promising area for future research. The development of new synthesis methods and the exploration of their reactivity with different dienophiles could further expand their potential applications .
Properties
IUPAC Name |
1-[[6-(1-hydroxyethylamino)-1,2,4,5-tetrazin-3-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c1-3(13)7-5-9-11-6(12-10-5)8-4(2)14/h3-4,13-14H,1-2H3,(H,7,9,10)(H,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHQEBJJVPHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NN=C(N=N1)NC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199216-04-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199216-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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